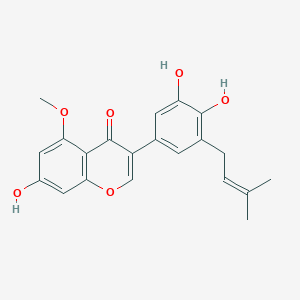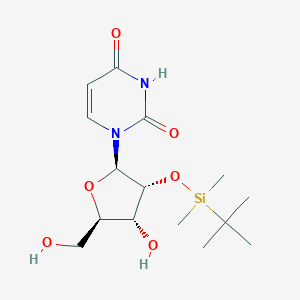
2'-TBDMS-rU
Vue d'ensemble
Description
2'-TBDMS-rU is a useful research compound. Its molecular formula is C15H26N2O6Si and its molecular weight is 358.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse d'oligonucléotides
“2'-TBDMS-rU” est utilisé dans la synthèse d'oligonucléotides . Il est conçu pour les fabricants d'oligonucléotides qui ont besoin de profils d'impuretés hautement définis et de processus strictement contrôlés . Les faibles impuretés critiques et la teneur en eau contrôlée en font le choix idéal pour les synthèses d'ARN difficiles .
Contrôle de l'eau résiduelle
La teneur en eau de “this compound” est inférieure à 0,3 %, ce qui contribue à une meilleure efficacité de couplage et à une stabilité de la solution . Ceci est crucial dans la synthèse d'oligonucléotides .
Contrôle de la chaîne d'approvisionnement
“this compound” est produit avec des matériaux d'origine animale inconnue . Ceci est important pour les fabricants qui doivent s'assurer que leurs produits sont exempts de composants d'origine animale .
Fabrication à grande échelle
“this compound” est disponible en quantités allant du kilogramme à la tonne . Cela le rend adapté aux entreprises qui fabriquent des oligonucléotides à très grande échelle
Analyse Biochimique
Biochemical Properties
2’-TBDMS-rU is involved in the solid-phase synthesis of RNA using β-cyanoethyl phosphoramidite chemistry . The 2’-TBDMS group in 2’-TBDMS-rU acts as a protective group for the ribose 2’-hydroxyl group during the synthesis . This protection is essential for the successful synthesis of RNA sequences, as it prevents unwanted reactions that could interfere with the correct formation of the RNA sequence .
Cellular Effects
The use of 2’-TBDMS-rU in RNA synthesis has significant effects on cellular processes. The synthesized RNA sequences can interact with various cellular components, influencing cell function. For instance, these RNA sequences can impact gene expression, cellular metabolism, and cell signaling pathways . The specific effects of 2’-TBDMS-rU on these processes are dependent on the particular RNA sequence that is synthesized.
Molecular Mechanism
The molecular mechanism of 2’-TBDMS-rU involves its role in the synthesis of RNA. During RNA synthesis, the 2’-TBDMS group in 2’-TBDMS-rU protects the ribose 2’-hydroxyl group, allowing for the correct formation of the RNA sequence . Once the RNA sequence is formed, the 2’-TBDMS group can be removed, resulting in the final RNA product .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2’-TBDMS-rU can change over time. For instance, the stability of 2’-TBDMS-rU is crucial for the successful synthesis of RNA sequences . Over time, degradation of 2’-TBDMS-rU could potentially occur, which would impact the quality of the synthesized RNA .
Propriétés
IUPAC Name |
1-[(2R,3R,4R,5R)-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6Si/c1-15(2,3)24(4,5)23-12-11(20)9(8-18)22-13(12)17-7-6-10(19)16-14(17)21/h6-7,9,11-13,18,20H,8H2,1-5H3,(H,16,19,21)/t9-,11-,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQZFVZTNUOLCQ-OJAKKHQRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=O)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30459643 | |
| Record name | 2'-TBDMS-rU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54925-71-2 | |
| Record name | 2'-TBDMS-rU | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30459643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using the 2'-O-ALE protecting group compared to the commonly used 2'-TBDMS group in RNA synthesis?
A1: While the provided research article focuses on the novel 2'-O-ALE protecting group, it directly compares its efficiency to the 2'-TBDMS group. The research demonstrates that the 2'-O-ALE uridine phosphoramidite achieves comparable coupling yields to the 2'-TBDMS rU phosphoramidite reagent during solid-phase RNA synthesis []. This suggests that 2'-O-ALE could be a viable alternative to 2'-TBDMS, potentially offering advantages in specific situations. Further research is needed to fully compare the two protecting groups in terms of ease of synthesis, deprotection conditions, and overall impact on RNA yield and purity.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



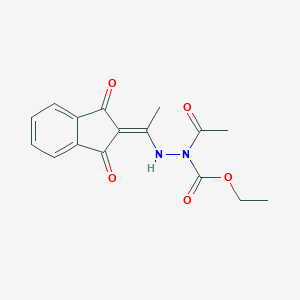
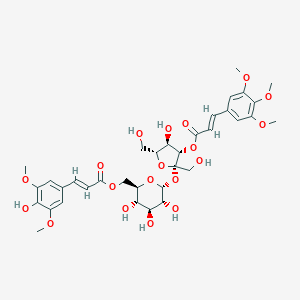
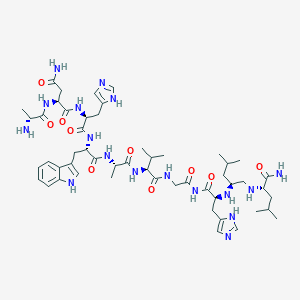


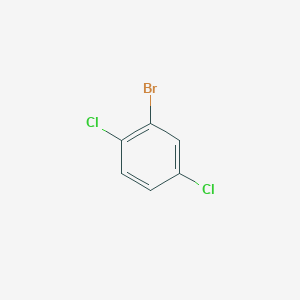


![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)
